1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl-

Description

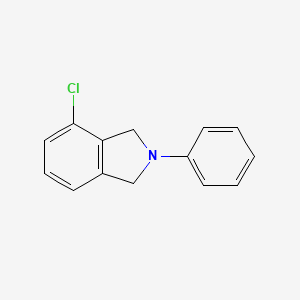

1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- is a heterocyclic organic compound featuring an isoindole core with a chloro group and a phenyl group at positions 4 and 2,3, respectively. This compound is part of the broader class of isoindole derivatives, which are known for their diverse biological and chemical properties .

Properties

IUPAC Name |

4-chloro-2-phenyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN/c15-14-8-4-5-11-9-16(10-13(11)14)12-6-2-1-3-7-12/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSIKZHMJLCRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C3=CC=CC=C3)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its biological activities, including antimicrobial, antioxidant, antileishmanial, and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole compounds exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized isoindole derivatives showed inhibition zones comparable to standard antibiotics like gentamicin . The halogen substitution in these compounds enhances their antimicrobial efficacy.

Anticancer Properties

Isoindole derivatives have also shown promising results in cancer treatment. In vitro studies revealed that these compounds can induce apoptosis in cancer cells and arrest the cell cycle in specific phases. For example, one study reported that certain isoindole derivatives exhibited antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116 . The structure-activity relationship (SAR) analysis indicated that lipophilicity plays a crucial role in enhancing their anticancer activity.

Organic Synthesis

1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows for the formation of complex molecular architectures.

Reactions with Organic Acceptors

Research has shown that isoindole derivatives can react with several organic acceptors to form new compounds. For instance, reactions with tetracyanoethylene (TCNE) and chlorinated quinones lead to the formation of dicyanomethylene isoindoles and other condensation products . These reactions highlight the versatility of isoindoles in synthetic organic chemistry.

Materials Science

The unique electronic properties of isoindoles make them suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials.

Electronic Properties

Studies have indicated that isoindole-based materials can exhibit interesting electronic properties due to their conjugated systems. This makes them potential candidates for use in organic light-emitting diodes (OLEDs) and solar cells. Their ability to form charge-transfer complexes further enhances their applicability in electronic devices .

Mechanism of Action

The mechanism of action of 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . The pathways involved in its action include binding to active sites and altering enzyme activity .

Comparison with Similar Compounds

1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- can be compared with other isoindole derivatives, such as:

1H-Isoindole-1,3(2H)-dione: Known for its medicinal properties and used in drug development.

3,4-Pyridinedicarboximide: Another isoindole derivative with similar biological activities. The uniqueness of 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- is a heterocyclic compound that belongs to the isoindole family. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of a chloro group and a phenyl substituent enhances its reactivity and interaction with biological targets.

Chemical Structure

The chemical structure of 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been suggested that 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- may inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. This inhibition could lead to anti-inflammatory effects, making it a candidate for further investigation in therapeutic applications.

Antiviral Properties

Research indicates that isoindole derivatives exhibit antiviral properties. Specifically, compounds similar to 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- have shown effectiveness against viral infections by interfering with viral replication mechanisms. This activity is attributed to their ability to inhibit specific viral enzymes.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of isoindole derivatives. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds with similar structures have been tested for their cytotoxic effects on various cancer cell lines, demonstrating significant activity that warrants further exploration .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains and fungi. This antimicrobial effect is likely due to its ability to disrupt cellular processes in microorganisms .

Study on Antiviral Activity

A study conducted by Aly et al. investigated the reactions of phenylisoindoles with organic acceptors and noted that certain derivatives demonstrated promising antiviral activity. The results indicated that the isoindole framework could be leveraged for developing antiviral agents through structural modifications .

Study on Anticancer Effects

In another research effort, isoindole derivatives were tested against various cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell proliferation effectively. The study emphasized the need for further in vivo studies to confirm these findings and explore the therapeutic potential of these compounds in cancer treatment .

Comparative Analysis

To better understand the biological activity of 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl-, it is useful to compare it with other isoindole derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1H-Isoindole-1,3(2H)-dione | Anticancer | Induces apoptosis |

| 3-Hydroxy-2-phenylisoindole | Antiviral | Inhibits viral replication |

| 2-(4-Chloro-3-nitro-phenyl)-... | Antimicrobial | Disrupts microbial cellular processes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.